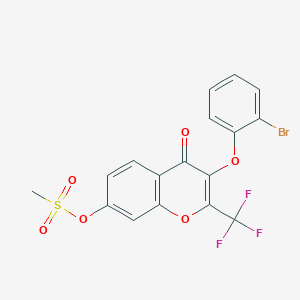
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate” is a complex organic molecule. It contains a chromen-7-yl methanesulfonate core, which is a common structure in many bioactive compounds. The molecule also contains a bromophenoxy group and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-7-yl core, a type of fused ring system common in many natural products and pharmaceuticals. The bromophenoxy and trifluoromethyl groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the electron-withdrawing nature of the trifluoromethyl group and the potential for nucleophilic aromatic substitution at the bromophenoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, while the bromophenoxy group could enhance its reactivity .Applications De Recherche Scientifique
Synthesis and Molecular Structures
Microwave-Assisted Synthesis : Qi et al. (2014) demonstrated the efficient synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones) using methanesulfonic acid-catalyzed, microwave-assisted reactions. This method offers advantages such as high yield, short reaction time, and low energy consumption (Qi et al., 2014).
Structural Characterization : The molecular structures of di- and triindolylmethanes, including 4-bromophenyldi(3-methylindol-2-yl)methane, were studied by Mason et al. (2003). They reported on spectroscopic data and X-ray crystal structures (Mason et al., 2003).
Synthesis of Trifluoromethyl-Substituted Chromenes : Wen et al. (2012) described a method for preparing methyl 4-hydroxy-2-(trifluoromethyl)-4H-chromenes-3-carboxylate derivatives, which can be converted into multifunctional benzoxepins (Wen et al., 2012).
X-ray Crystal Structure Analysis : Li et al. (2015) synthesized 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, providing insights into its structure and potential applications in fluoro-containing materials (Li et al., 2015).
Chemical Reactions and Properties
Reactions with Aromatic Aldehydes : The reaction of aromatic aldehydes with 4-hydroxycoumarin in the presence of a Bronsted acidic ionic liquid was investigated by Tavakoli-Hoseini et al. (2011), highlighting the formation of biscoumarins and tetracyclic compounds (Tavakoli-Hoseini et al., 2011).
Study of Methanesulfonyl Radical Reactions : The study by Flyunt et al. (2001) on the methanesulfonyl radical in the absence and presence of dioxygen provides insights into the chemical behavior and reaction pathways of related compounds (Flyunt et al., 2001).
Bromination of Trifluoromethanesulfonamide Derivatives : Shainyan et al. (2015) explored the bromination of trifluoromethanesulfonamide derivatives, contributing to the understanding of reactions involving trifluoromethyl groups (Shainyan et al., 2015).
Synthesis of Chromene Derivatives : The work by Thadkapally et al. (2016) on the synthesis of 3-arylsulfonyl-4H-chromene derivatives highlights the reactivity and potential applications of similar compounds (Thadkapally et al., 2016).
Potential Applications and Antimicrobial Activity
Synthesis of Antimicrobial Agents : Raghu et al. (2009) synthesized novel bis-chromene derivatives with potential antimicrobial activity, showcasing the biological applications of similar compounds (Raghu et al., 2009).
Antiproliferative Activity of Coumarins : Rao et al. (2016) synthesized and tested a series of coumarins for their antiproliferative activity, indicating the therapeutic potential of related chemical structures (Rao et al., 2016).
Synthesis of Chromeno Pyrimidinone Derivatives : Banothu and Bavanthula (2012) synthesized chromeno pyrimidinone derivatives with antimicrobial activity, which could be relevant for the development of new drugs (Banothu & Bavanthula, 2012).
Orientations Futures
Propriétés
IUPAC Name |
[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrF3O6S/c1-28(23,24)27-9-6-7-10-13(8-9)26-16(17(19,20)21)15(14(10)22)25-12-5-3-2-4-11(12)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPONBSYVSEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrF3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

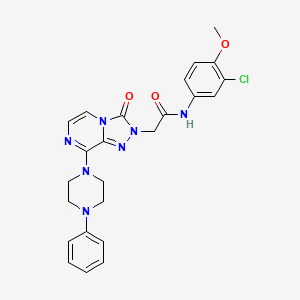
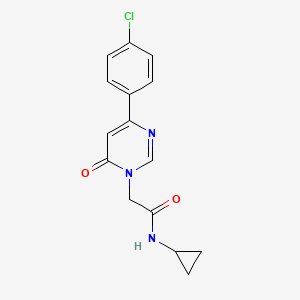
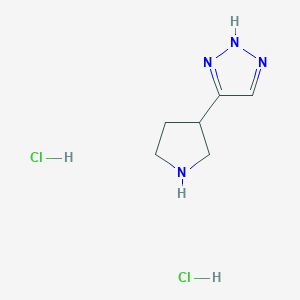
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)
![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)
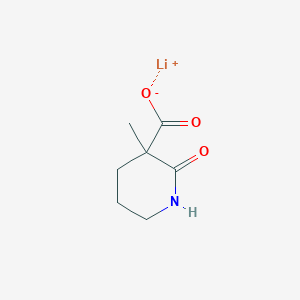
![6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2891505.png)
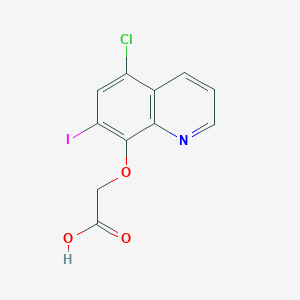
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)
![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2891513.png)
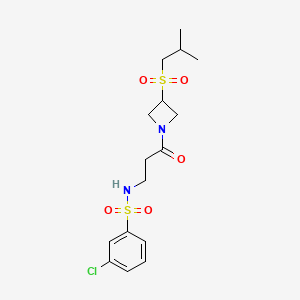

![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)
